![molecular formula C22H22N2O4 B2357290 3-Butyl-1-(3-Methoxybenzyl)benzofuro[3,2-d]pyrimidin-2,4(1H,3H)-dion CAS No. 887224-71-7](/img/structure/B2357290.png)
3-Butyl-1-(3-Methoxybenzyl)benzofuro[3,2-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex chemical compound known for its unique properties and applications in scientific research. This compound is utilized in various fields, including pharmaceuticals, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with various biological targets.
Medicine: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Vorbereitungsmethoden
The synthesis of 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This core is then functionalized with a butyl group and a methoxyphenylmethyl group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Analyse Chemischer Reaktionen
3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione include:
3-Methyl-1,3-butanediol: Known for its use in organic synthesis and as a solvent.
3-Methylbutanol: Commonly used in the production of flavors and fragrances.
1-Butyl-3-methylimidazolium bromide: Utilized in ionic liquids and as a solvent in various chemical reactions.
The uniqueness of 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its specific structure, which imparts distinct properties and applications not found in these similar compounds.
Eigenschaften
IUPAC Name |
3-butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)28-20)24(22(23)26)14-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYHKKMUDDOAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)
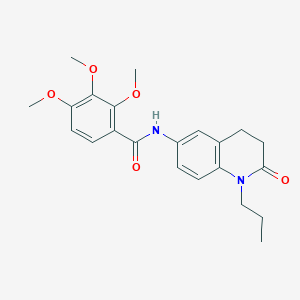
![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)
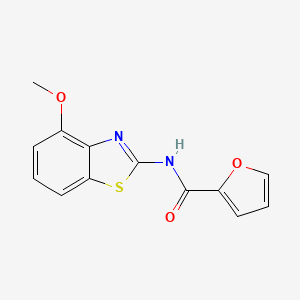
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)
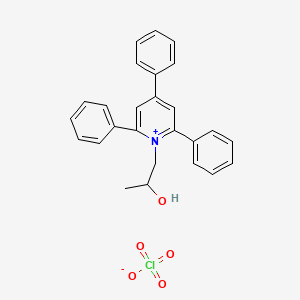
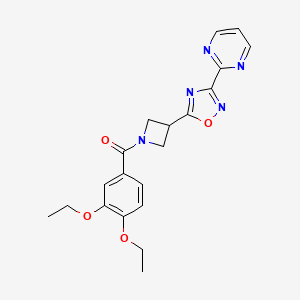
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
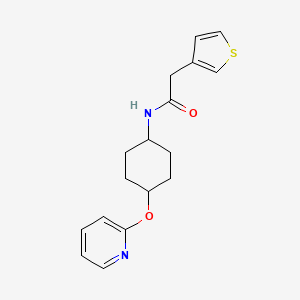
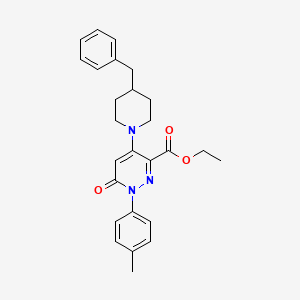
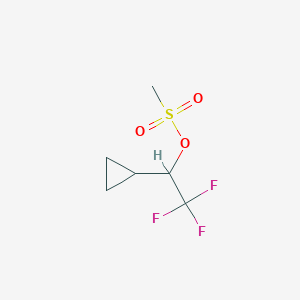
![3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2357223.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
